3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
CAS No. |
2825011-89-8 |
|---|---|
Molecular Formula |
C8H8BrN3O2S |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
3-bromo-1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H8BrN3O2S/c1-12-8-6(7(9)11-12)3-5(4-10-8)15(2,13)14/h3-4H,1-2H3 |
InChI Key |
UCVFZOHEHWPEJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by bromination and sulfonylation steps . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting specific enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Substituent Effects
- Positional Isomerism : The [3,4-b] vs. [3,4-c] ring fusion (e.g., ) alters electron distribution and binding site compatibility in biological targets .
- Halogen vs. Sulfonyl Groups : Bromine at position 3 (target compound) offers reactivity for cross-coupling, while iodine () enhances steric bulk and lipophilicity . Methanesulfonyl at position 5 improves aqueous solubility compared to esters or aryl groups (e.g., ) .
Physicochemical Properties
- Key Insight : The methanesulfonyl group in the target compound balances lipophilicity and solubility, making it favorable for oral bioavailability .
Biological Activity
3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Structural Features
The compound features a pyrazolo[3,4-b]pyridine core with bromine and methanesulfonyl substituents. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
The biological activities of compounds within the pyrazolo[3,4-b]pyridine class are diverse, including anti-inflammatory, analgesic, and potential anticancer properties. The following subsections detail specific activities associated with this compound.
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Standard (Diclofenac) | 54.65 | High |
Studies indicate that modifications in the substituents can enhance the anti-inflammatory potency significantly. For example, compounds synthesized by Akhtar et al. showed IC50 values ranging from 71.11 to 81.77 μg/mL against COX enzymes .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been explored in various studies. These compounds have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted on a series of pyrazolo[3,4-b]pyridines revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values as low as 10 μM . The mechanism was attributed to the inhibition of specific kinases involved in cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include bromination and sulfonation steps to introduce the necessary functional groups.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Inhibition of COX Enzymes : Studies have shown that pyrazolo[3,4-b]pyridines can selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their anti-inflammatory effects .
- Selectivity in Cancer Therapy : Research indicates that modifications in the structure can lead to selective targeting of cancer cells while sparing normal cells .
Q & A
Q. What are the most efficient synthetic routes for 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step strategies, including cyclization, bromination, and sulfonylation. For example:
- Cyclization: Start with 1-methyl-1H-pyrazol-5-amine derivatives. Use ethyl acetoacetate or benzoylacetone in refluxing toluene with trifluoroacetic acid (TFA) as a catalyst to form the pyrazolo[3,4-b]pyridine core .
- Bromination: Introduce bromine at the 3-position using N-bromosuccinimide (NBS) in DMF or DCM under controlled temperatures (0–25°C) .
- Methanesulfonylation: React the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group at the 5-position .
Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10–30 mol% TFA) to improve yields .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Analyze H and C NMR spectra to verify substituent positions. For example, the methanesulfonyl group produces a singlet at ~3.3 ppm (H) and ~40 ppm (C) .
- Mass Spectrometry (MS): Confirm molecular weight using ESI-MS or HRMS, expecting a [M+H] peak at m/z 346.0 (CHBrNOS) .
- X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as seen in related brominated pyrazolopyridines .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Screen for activity using:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition: Evaluate kinase or acetylcholinesterase inhibition via fluorescence-based assays (IC determination) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The 3-bromo group acts as a leaving site for palladium-catalyzed couplings. Key steps:
- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) with aryl boronic acids in THF/HO (3:1) at 80–100°C .
- Regioselectivity: Bromine at the 3-position directs coupling to the pyridine ring, avoiding steric hindrance from the 1-methyl group .
- Challenges: Competing debromination may occur; mitigate by optimizing ligand ratios (e.g., XPhos) and reaction time (<12 hours) .
Q. How can computational methods (e.g., molecular docking) predict target interactions for this compound?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- SAR Analysis: Synthesize analogs (e.g., 5-iodo or 5-nitro derivatives) to isolate substituent effects .
Q. How can regioselectivity challenges in sulfonylation be addressed?
Methodological Answer:
- Directing Groups: Use temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer sulfonylation to the 5-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride electrophilicity .
- Kinetic Control: Conduct reactions at low temperatures (−10°C) to favor the 5-position over competing sites .
Q. Table 1: Synthetic Yields Under Varied Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Cyclization | TFA (20%) | Toluene | 110 | 72 | |
| Bromination | NBS | DCM | 0→25 | 85 | |
| Sulfonylation | EtN | DMF | 25 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
